Rhodilunancin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

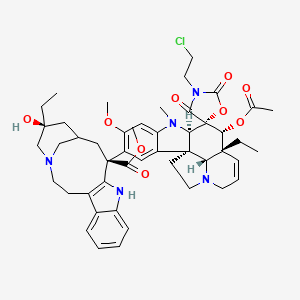

Rhodilunancin A is a natural product found in Streptomyces olindensis, Streptomyces, and Streptomyces violaceus with data available.

Applications De Recherche Scientifique

Molecular Basis and Mode of Action

Bicyclomycin (1), a clinically useful antibiotic, exhibits activity against a broad spectrum of Gram-negative bacteria and the Gram-positive bacterium Micrococcus luteus. It's known for treating diarrhea in humans and bacterial diarrhea in calves and pigs. Bicyclomycin's unique structure and novel mechanism of action involve targeting the rho transcription termination factor in Escherichia coli. This inhibition disrupts the rho molecular machinery, leading to overproduction of proteins and a toxic effect on the cells (Kohn & Widger, 2005).

Structural Mechanism of Inhibition

Rho, a hexameric RNA/DNA helicase/translocase, plays a crucial role in terminating transcription of select genes in bacteria. Bicyclomycin acts as a noncompetitive inhibitor of ATP turnover to disrupt this process. Studies have shown that Bicyclomycin and its derivatives interact with Rho at a pocket adjacent to the ATP and RNA binding sites, preventing ATP turnover and thus inhibiting the transcription termination process (Skordalakes et al., 2005).

Therapeutic Potential of ROCK Inhibitors

Rho kinases (ROCKs) are part of the serine-threonine family, and their inhibition affects many downstream substrates. ROCK inhibitors like fasudil have shown potential in treating a variety of pathological conditions such as asthma, cancer, erectile dysfunction, glaucoma, insulin resistance, and kidney failure. Clinical use of ROCK inhibitors in Japan and China for cerebral vasospasm and glaucoma treatment highlights their therapeutic potential (Feng et al., 2016).

Role in Diabetic Nephropathy

Targeting RhoA/ROCK signaling has been proposed as a novel approach to treating diabetic nephropathy. Pharmacological blockade of this pathway ameliorates the progression of diabetic nephropathy, indicating a critical role for RhoA/ROCK activation in its pathogenesis (Kolavennu et al., 2008).

Antibiotic Use and Resistance Patterns

Research on cultural dimensions relevant to antibiotic use in Europe shows that Power Distance is associated with antibiotic use, suggesting cultural aspects play a significant role in explaining cross-national differences in antibiotic use. This highlights the importance of considering cultural factors in antibiotic prescription and consumption patterns (Deschepper et al., 2008).

Propriétés

Numéro CAS |

96705-22-5 |

|---|---|

Nom du produit |

Rhodilunancin A |

Formule moléculaire |

C40H53NO13 |

Poids moléculaire |

755.8 g/mol |

Nom IUPAC |

(9R,10R)-10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C40H53NO13/c1-7-40(48)16-15-22-31(37(47)33-32(35(22)45)36(46)30-21(34(33)44)9-8-10-25(30)43)39(40)54-29-17-23(41(5)6)38(20(4)51-29)53-28-14-12-26(19(3)50-28)52-27-13-11-24(42)18(2)49-27/h8-10,18-20,23-24,26-29,38-39,42-43,45,47-48H,7,11-17H2,1-6H3/t18-,19-,20-,23-,24-,26-,27-,28-,29-,38+,39+,40+/m0/s1 |

Clé InChI |

HBOXKYFBCPFWOK-RIYWTIGOSA-N |

SMILES isomérique |

CC[C@]1(CCC2=C([C@H]1O[C@H]3C[C@@H]([C@@H]([C@@H](O3)C)O[C@H]4CC[C@@H]([C@@H](O4)C)O[C@H]5CC[C@@H]([C@@H](O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |

SMILES |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |

SMILES canonique |

CCC1(CCC2=C(C1OC3CC(C(C(O3)C)OC4CCC(C(O4)C)OC5CCC(C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)O |

Autres numéros CAS |

96705-22-5 |

Synonymes |

cosmomycin A rhodilunancin A |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]sulfanyl-(carboxymethyl)amino]-5-oxopentanoic acid](/img/structure/B1204861.png)

![Bis[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl] hydrogen phosphate](/img/structure/B1204862.png)